Ethyl 2-chloro-5-methylthiazole-4-carboxylate
Overview
Description
Ethyl 2-chloro-5-methylthiazole-4-carboxylate, also known as ETC, is an organic compound with a molecular formula of C5H6ClNO2S. It is a colorless liquid with a low boiling point and a low melting point. ETC is a derivative of thiazole and is used in a variety of scientific research applications. It is an important reagent in organic synthesis and has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Antimicrobial Activities
Ethyl 2-chloro-5-methylthiazole-4-carboxylate derivatives demonstrate significant antimicrobial properties. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been studied for their activities against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Bhatt, & Joshi, 2019). Another study synthesized novel Ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds, which showed promising antimicrobial activity (Mruthyunjayaswamy & Basavarajaiah, 2009).
Fluorescent Probes for Biothiol Detection
This compound has been utilized in the synthesis of fluorescent probes for detecting biothiols in living cells. For instance, a study designed and synthesized a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the sensitive and selective detection of cysteine, homocysteine, and glutathione (Wang et al., 2017). Another study using a similar compound, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, demonstrated effective detection of cysteine and homocysteine in aqueous media (Na et al., 2016).
Synthesis of Various Derivatives
The chemical structure of ethyl 2-chloro-5-methylthiazole-4-carboxylate lends itself to various synthetic modifications. A study reported the efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates, highlighting the practicality of synthesizing these derivatives from commercially available materials (Meng et al., 2014). Additionally, synthesis methods have been optimized for related compounds, such as ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which is a key intermediate for the synthesis of febuxostat, a medication used to treat gout (Shaojie, 2010).
properties
IUPAC Name |
ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTJVXQXCVATIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693375 | |
Record name | Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-methylthiazole-4-carboxylate | |
CAS RN |
907545-27-1 | |
Record name | Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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